REACTION_CXSMILES
|
[CH2:1]([O:4][C:5]1[CH:10]=[CH:9][C:8]([N:11]2[C:15](=[O:16])[CH:14]=[CH:13][C:12]2=[O:17])=[CH:7][CH:6]=1)[CH:2]=[CH2:3].ClC1C=C(C=CC=1)C(OO)=[O:23]>ClCCl>[O:23]1[CH2:3][CH:2]1[CH2:1][O:4][C:5]1[CH:6]=[CH:7][C:8]([N:11]2[C:15](=[O:16])[CH:14]=[CH:13][C:12]2=[O:17])=[CH:9][CH:10]=1
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Name
|
|
Quantity
|
175 g
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Type
|
reactant
|
Smiles
|
C(C=C)OC1=CC=C(C=C1)N1C(C=CC1=O)=O
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Name
|
|
Quantity
|
262 g
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Type
|
reactant
|
Smiles
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ClC=1C=C(C(=O)OO)C=CC1
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Name
|
|
Quantity
|
2 L
|
Type
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solvent
|
Smiles
|
ClCCl
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Control Type
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AMBIENT
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Type
|
CUSTOM
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Details
|
After stirring for 72 h at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
|
Details
|
the reaction mixture was concentrated under reduced pressure to a slurry
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Type
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ADDITION
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Details
|
Ether (2.0 l) was added to the slurry
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Type
|
STIRRING
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Details
|
stirred for 0.5 h at room temperature
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Duration
|
0.5 h
|
Type
|
FILTRATION
|
Details
|
The product was filtered off
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Type
|
WASH
|
Details
|
washed with ether
|
Type
|
CUSTOM
|
Details
|
dried in an oven
|
Reaction Time |
72 h |
Name
|
|
Type
|
|
Smiles
|
O1C(COC2=CC=C(C=C2)N2C(C=CC2=O)=O)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |